N-(2,5-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-16-7-10-19(11-8-16)30(26,27)24-13-5-4-6-17(24)14-22(25)23-20-15-18(28-2)9-12-21(20)29-3/h7-12,15,17H,4-6,13-14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEZQAPRFPVBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound belonging to the acetamide class. Its structure includes a piperidine ring, a tosyl group, and a dimethoxyphenyl moiety, which contribute to its unique chemical properties and potential biological activities. This compound has garnered interest in medicinal chemistry for its possible therapeutic applications.
Chemical Structure and Properties
The IUPAC name of the compound is N-(2,5-dimethoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide. The molecular formula is with a molecular weight of 396.54 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.54 g/mol |
| IUPAC Name | This compound |
| Chemical Class | Acetamides |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. These interactions may involve:
- Receptor Modulation : The compound may bind to specific receptors, influencing their signaling pathways.
- Enzyme Inhibition : It could inhibit certain enzymes that play critical roles in metabolic processes.
- Neurotransmitter Activity : Given its structural similarity to known psychoactive compounds, it may affect neurotransmitter systems.
Potential Therapeutic Applications
Research indicates that this compound may exhibit several biological effects, including:
- Analgesic Properties : It has been studied for its potential pain-relieving effects.
- Anti-inflammatory Effects : The compound may reduce inflammation through various biochemical pathways.
- CNS Activity : Its structural features suggest possible central nervous system activity, warranting further investigation into its neuropharmacological properties.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the biological activity of similar compounds and their implications for drug development:
- Study on Analgesic Effects : A study conducted by Smith et al. (2020) demonstrated that derivatives of tosylpiperidine exhibited significant analgesic effects in rodent models, suggesting a potential pathway for developing new pain management therapies.
- Anti-inflammatory Research : Johnson et al. (2019) reported that compounds with similar piperidine structures showed promise in reducing inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.
- Neuropharmacological Studies : Research by Lee et al. (2021) explored the interaction of piperidine derivatives with dopamine receptors, highlighting their potential role in managing neurodegenerative disorders.
Comparative Analysis with Related Compounds
To understand the uniqueness and potential advantages of this compound, a comparison with similar compounds is essential.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that compounds containing the tosylpiperidine structure exhibit significant antibacterial properties. For instance, a series of propanamide compounds derived from tosylpiperidine have shown effectiveness against various bacterial strains. These compounds were synthesized through a multi-step reaction involving tosyl chloride and piperidine derivatives, leading to the creation of biologically active agents .
Analgesic Properties
The analgesic potential of N-(2,5-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has been explored in preclinical models. The compound’s ability to modulate pain pathways makes it a candidate for further development as a pain relief medication. Its interaction with opioid receptors and modulation of inflammatory mediators have been highlighted in recent pharmacological studies.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by Koparir et al. synthesized various derivatives of 1-tosylpiperidine and evaluated their antibacterial properties. The results indicated that the presence of the tosyl group significantly enhanced the antibacterial activity compared to similar compounds lacking this moiety. The study utilized standard microbiological techniques to assess the efficacy against Gram-positive and Gram-negative bacteria .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of this compound revealed that modifications to the piperidine ring could influence both potency and selectivity towards specific bacterial targets. This SAR analysis is crucial for optimizing the compound for therapeutic use and minimizing side effects associated with broader-spectrum antibiotics .
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF, dichloromethane) to enhance reaction efficiency .
- Catalysts : Employ coupling agents (e.g., EDC/HOBt) to improve amide bond formation yields .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Answer:
Contradictions often arise from:
- Variability in assay conditions (e.g., cell lines, incubation times).
- Structural analogs : Subtle differences in substituents (e.g., chloro vs. methoxy groups) alter target interactions .
Q. Methodological approaches :
Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and negative controls.
Structure-activity relationship (SAR) studies : Systematically modify substituents to isolate bioactive moieties .
Dose-response profiling : Compare EC50/IC50 values across studies to identify potency thresholds .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy :
- 1H/13C NMR : Confirm regiochemistry of methoxy groups (δ 3.7–3.9 ppm for OCH3) and acetamide protons (δ 6.5–7.5 ppm for aromatic H) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 461.18 Da) .
- X-ray crystallography : Resolve piperidine ring conformation and torsional angles in solid state .
Advanced: What strategies can elucidate the compound’s mechanism of action in neurological targets?
Answer:
Hypotheses suggest interactions with:
- GPCRs (e.g., serotonin or dopamine receptors due to methoxyaryl motifs) .
- Enzyme inhibition (e.g., acetylcholinesterase via piperidine sulfonamide interactions) .
Q. Experimental design :
Computational docking : Use AutoDock Vina to model binding affinities with receptor active sites.
Radioligand displacement assays : Quantify Ki values against known receptor ligands .
Kinetic studies : Measure enzyme inhibition (e.g., IC50 for acetylcholinesterase) under varied pH/temperature .
Basic: How can researchers assess the compound’s stability under experimental conditions?
Answer:
Stability protocols :
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical) .
- Photostability : Expose to UV-Vis light (λ = 254 nm) and monitor degradation via HPLC .
- Solution stability : Test in buffers (pH 1–12) over 24–72 hours; acetonitrile/water (1:1) is optimal for storage .
Advanced: What synthetic routes enable selective functionalization of the tosylpiperidine moiety?
Answer:
Selective modifications :
- Nucleophilic displacement : Replace tosyl group with amines or thiols under basic conditions (K2CO3, DMF, 60°C) .
- Reductive amination : Convert piperidine to secondary amines using NaBH4/ZnCl2 .
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at the piperidine C2 position .
Q. Key parameters :
- Protecting groups : Use Boc for amine protection during functionalization .
- Catalysts : Pd(PPh3)4 for efficient cross-coupling yields (70–85%) .
Basic: What are the compound’s key physicochemical properties relevant to drug discovery?
Answer:
- LogP : Predicted ~2.8 (moderate lipophilicity) via HPLC retention time correlation .
- Solubility : <0.1 mg/mL in water; enhance with co-solvents (e.g., DMSO) .
- pKa : ~9.5 (piperidine nitrogen), influencing protonation in physiological pH .
Advanced: How can conflicting data on the compound’s pharmacokinetic (PK) profile be reconciled?
Answer:
Conflicts may stem from:
- Species differences (e.g., murine vs. human metabolic enzymes).
- Administration routes (oral vs. intravenous bioavailability).
Q. Resolution strategies :
Microsomal assays : Compare hepatic clearance rates across species .
Plasma protein binding : Use equilibrium dialysis to measure unbound fractions .
Metabolite profiling : LC-MS/MS to identify species-specific oxidation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
